(1-ethyl-1H-indol-5-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-indol-5-yl)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of 1-ethylindole with formaldehyde under acidic conditions to yield the desired product . The reaction conditions often include:
Reagents: 1-ethylindole, formaldehyde
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Organic solvents like ethanol or methanol
Temperature: Room temperature to moderate heating
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of (1-ethyl-1H-indol-5-yl)methane.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(1-ethyl-1H-indol-5-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-indol-5-yl)methanol
- (1-ethyl-1H-indol-3-yl)methanol
- (1-ethyl-1H-indol-2-yl)methanol
Uniqueness
(1-ethyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1-ethylindol-5-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-7,13H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBMVLBYCXGQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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